
1-Phenylethanol-d10
Descripción general
Descripción
1-Phenylethanol-d10, also referred to as 1-PE-d10, is a compound enriched with stable isotopes . It is a chiral molecule that manifests in two distinct forms, contingent upon the configuration of the carbon-hydrogen bond . It is valuable in various scientific research endeavors .
Molecular Structure Analysis
The linear formula of 1-Phenylethanol-d10 is C6D5CD(OD)CD3 . The molecular weight is 132.23 . The SMILES string is [2H]OC([2H])(c1c([2H])c([2H])c([2H])c([2H])c1[2H])C([2H])([2H])[2H] .Chemical Reactions Analysis
1-Phenylethanol-d10 undergoes enzymatic conversion into alternative molecules . The mechanism by which these enzymes operate entails the formation of an enzyme-substrate complex, followed by the cleavage of the carbon-hydrogen bond present in 1-Phenylethanol-d10 . This cleavage event culminates in the generation of a fresh molecule .Physical And Chemical Properties Analysis
1-Phenylethanol-d10 has a boiling point of 204 °C/745 mmHg (lit.) . The melting point is 19-20 °C (lit.) . The density is 1.094 g/mL at 25 °C .Aplicaciones Científicas De Investigación
Enhanced Biotransformation
Jianfeng Mei et al. (2009) explored an in situ product adsorption technique for the biotransformation of L-phenylalanine to 2-phenylethanol, utilizing Saccharomyces cerevisiae BD and macroporous resin D101. This method effectively alleviated product inhibition and increased volumetric productivity, indicating potential industrial application advantages (Mei et al., 2009).
Lanthanide Doped Materials
K. Driesen et al. (2003) investigated lanthanide complexes in silica–polyethylene glycol hybrid materials, highlighting the importance of organic ligands like 1,10-phenanthroline in influencing transition intensities and stability in such materials. These findings have implications for material science and photonics (Driesen et al., 2003).
Metabolic Engineering
Bosu Kim et al. (2014) demonstrated a metabolic engineering approach in Saccharomyces cerevisiae for producing 2-phenylethanol via the Ehrlich pathway. This research suggests potential in biotechnological production of flavor and fragrance compounds (Kim et al., 2014).
Luminescent Lanthanide-Organic Frameworks
S. Hou et al. (2019) developed a luminescent lanthanide-organic framework with applications in pH sensing, highlighting the role of phenanthroline derivatives in enhancing luminescent properties of such materials (Hou et al., 2019).
Photocatalytic Performance
Chongchen Wang et al. (2015) synthesized coordination compounds with 1,10-phenanthroline and carboxylic acids, demonstrating their potential in photocatalytic degradation of pollutants. This research contributes to environmental remediation technologies (Wang et al., 2015).
Hydrogenation of Acetophenone
Santosh R. More and G. Yadav (2018) explored the selective synthesis of 1-phenylethanol by hydrogenation of acetophenone using supercritical CO2. Their findings have implications for pharmaceutical and food industries (More & Yadav, 2018).
Kinetic Resolution of 1-Phenylethanol
Manoj Kamble et al. (2017) studied the kinetic resolution of (R,S)-1-phenylethanol using cutinase, showing potential in producing enantiopure compounds for the food and pharmaceutical industries (Kamble et al., 2017).
Enzymatic Production of Chiral Flavor Compounds
Ying Zhou et al. (2019) identified enzymes in tea flowers that specifically produce (R)- and (S)-1-phenylethanol, offering a new avenue for enzymatic synthesis of flavor compounds (Zhou et al., 2019).
Mecanismo De Acción
Target of Action
1-Phenylethanol-d10, also referred to as sec-Phenethyl-d10 alcohol, is a compound enriched with stable isotopes . It primarily targets enzymes that facilitate its conversion into alternative molecules . One such enzyme is the R-specific alcohol dehydrogenase found in Lactobacillus brevis .
Mode of Action
The mechanism by which these enzymes operate entails the formation of an enzyme-substrate complex, followed by the cleavage of the carbon-hydrogen bond present in 1-Phenylethanol-d10 . This cleavage event culminates in the generation of a fresh molecule, thereby paving the way for subsequent metabolization facilitated by the enzyme .
Biochemical Pathways
The biochemical pathway of 1-Phenylethanol-d10 involves its transformation from L-phenylalanine to acetophenone . This transformation is weak, which results in a smaller occurrence of 1-Phenylethanol-d10 . The compound is also involved in the investigation of enzyme stereoselectivity and the ramifications of isotopic labeling on the reactivity of organic molecules .
Pharmacokinetics
It’s known that the compound has a boiling point of 204 °c/745 mmhg (lit) and a melting point of 19-20 °C (lit) . Its density is 1.094 g/mL at 25 °C . These properties may influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties and thus its bioavailability.
Result of Action
The result of the action of 1-Phenylethanol-d10 is the generation of a new molecule after the cleavage of the carbon-hydrogen bond . This new molecule can then undergo further metabolization facilitated by the enzyme .
Action Environment
The action of 1-Phenylethanol-d10 can be influenced by various environmental factors. For instance, the temperature can affect the compound’s stability and efficacy, given its specific boiling and melting points . .
Safety and Hazards
1-Phenylethanol-d10 is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is classified as a flammable liquid, acute oral toxicity, and causes serious eye irritation . It is advised to avoid contact with skin and eyes, avoid inhalation of vapour or mist, and keep away from sources of ignition .
Direcciones Futuras
1-Phenylethanol-d10 is valuable in various scientific research endeavors . It has emerged as an exemplary model compound for investigating enzyme stereoselectivity and exploring the ramifications of isotopic labeling on the reactivity of organic molecules . The developed sequential reaction could be applied to the deracemization of a wide range of methyl- and chloro-substituted 1-phenylethanols .
Propiedades
IUPAC Name |
1,2,3,4,5-pentadeuterio-6-(1,2,2,2-tetradeuterio-1-deuteriooxyethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O/c1-7(9)8-5-3-2-4-6-8/h2-7,9H,1H3/i1D3,2D,3D,4D,5D,6D,7D,9D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAPNOHKVXSQRPX-NGOYZNFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])(C([2H])([2H])[2H])O[2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50679846 | |
| Record name | 1-(~2~H_5_)Phenyl(~2~H_4_)ethan-1-(~2~H)ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50679846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenylethanol-d10 | |
CAS RN |
219586-41-1 | |
| Record name | 1-(~2~H_5_)Phenyl(~2~H_4_)ethan-1-(~2~H)ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50679846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of using phase-transfer catalysts in the synthesis of 1-phenylethanol-d10?
A1: The research article highlights the importance of phase-transfer catalysts (PTCs) in enhancing the yield of 1-phenylethanol-d10. The reaction involves reducing deuterated acetophenone-d8 (C6D5-COCD3) with nickel-aluminum alloy (Ni-Al) in a NaOD-D2O solution. Without PTCs, this reaction likely suffers from poor contact between the reactants in the aqueous and organic phases. The researchers demonstrate that incorporating PTCs like polyethylene glycol (PEG300 or 400), cyclodextrin (CD), and dibenzo-18-crown-6 (DB18C6) improves the interaction between the reactants. This results in a significant increase in the yield of 1-phenylethanol-d10 (C6D5-CDODCD3) to over 90% when using 2.5-10% mole ratio of PTCs [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




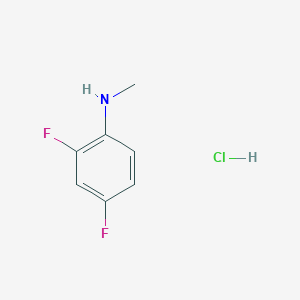
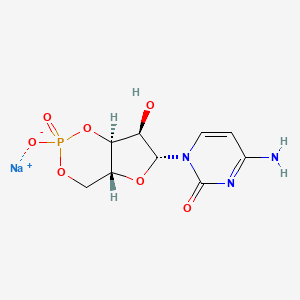
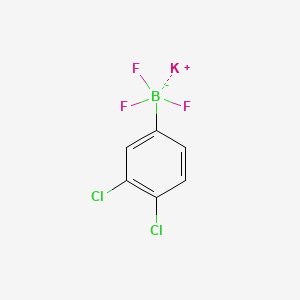
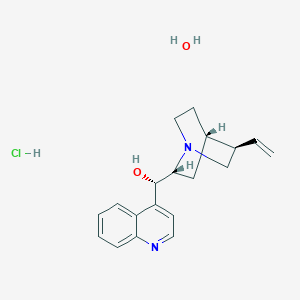
![3,3'-Difluoro[1,1'-biphenyl]-4-ylamine hydrochloride](/img/structure/B1493837.png)
![[(3S,4R)-4-(4-Chlorophenyl)pyrrolidin-3-yl]-methanol hydrochloride](/img/structure/B1493838.png)
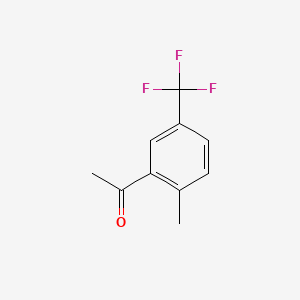


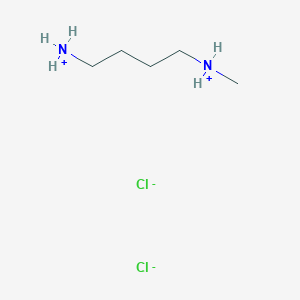


![tetrapotassium;[(3R,5R,7R,10S,12S,13R,14S)-10,13-dimethyl-3,7-disulfonatooxy-17-[(2R)-5-sulfonatooxypentan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-12-yl] sulfate](/img/structure/B1493856.png)